molecular formula C13H17ClO B14806311 1-Tert-butyl-4-chloro-2-cyclopropoxybenzene

1-Tert-butyl-4-chloro-2-cyclopropoxybenzene

Cat. No.: B14806311
M. Wt: 224.72 g/mol
InChI Key: GWQUBMKEGASYDA-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

1-Tert-butyl-4-chloro-2-cyclopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-chloro-2-cyclopropoxybenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which alter its structure and reactivity. These changes can influence its interaction with biological molecules and pathways, leading to its observed effects in scientific research and industrial applications .

Comparison with Similar Compounds

1-Tert-butyl-4-chloro-2-cyclopropoxybenzene can be compared with other similar compounds, such as:

The presence of the cyclopropoxy group in this compound makes it unique and more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-tert-butyl-4-chloro-2-cyclopropyloxybenzene

InChI

InChI=1S/C13H17ClO/c1-13(2,3)11-7-4-9(14)8-12(11)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

GWQUBMKEGASYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)OC2CC2

Origin of Product

United States

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